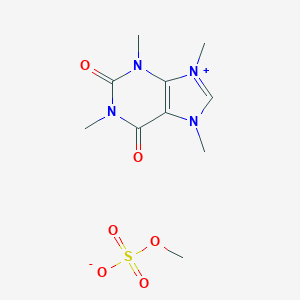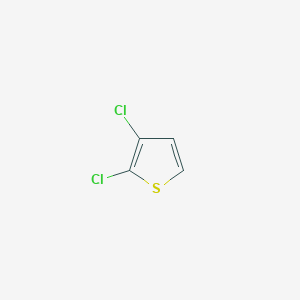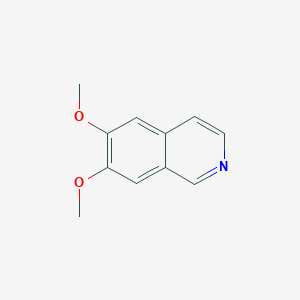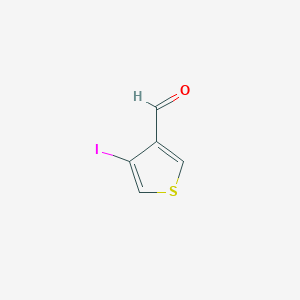
2,3,6,9-Tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6,9-Tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate, commonly known as MTT, is a yellow water-soluble tetrazolium salt. It is widely used in scientific research as a reagent for measuring cell viability and proliferation. MTT has been used to study the effects of various drugs, toxins, and other agents on cells, as well as to investigate the mechanisms of action of these agents.
作用机制
MTT works by being reduced by living cells to formazan, a purple-colored compound that is insoluble in water. The amount of formazan produced is directly proportional to the number of viable cells present in the culture. This reaction is catalyzed by mitochondrial dehydrogenases, which are enzymes found in the mitochondria of living cells.
Biochemical and Physiological Effects
MTT has no known biochemical or physiological effects on cells or organisms. It is simply a reagent that is used to measure the viability and proliferation of cells in culture.
实验室实验的优点和局限性
One advantage of using MTT in lab experiments is that it is a relatively simple and inexpensive reagent to use. It can be easily added to cell cultures and does not require any specialized equipment or expertise to use. Additionally, MTT assays are highly reproducible and can be used to generate quantitative data.
One limitation of MTT assays is that they are not suitable for all types of cells. Some cell types may not produce enough mitochondrial dehydrogenases to catalyze the reduction of MTT to formazan. Additionally, MTT assays may not be suitable for measuring the effects of certain drugs or toxins on cells, as these agents may interfere with the mitochondrial dehydrogenases that catalyze the reaction.
未来方向
There are several potential future directions for research involving MTT. One area of interest is the development of new and improved tetrazolium salts that can be used in cell viability assays. Another area of interest is the development of new methods for measuring cell viability and proliferation that do not rely on MTT or other tetrazolium salts. Finally, there is ongoing research into the mechanisms of action of MTT and other tetrazolium salts, which may lead to new insights into the biology of living cells.
合成方法
MTT can be synthesized by the reaction of tetrazolium salts with dimethyl sulphoxide and formaldehyde. The resulting MTT crystals are then purified and dried. This method of synthesis has been used for many years and is well-established in the scientific community.
科学研究应用
MTT is used in a wide range of scientific research applications, including cell viability assays, proliferation assays, and cytotoxicity assays. It is a popular reagent for measuring the effects of drugs, toxins, and other agents on cells, as well as for investigating the mechanisms of action of these agents.
属性
CAS 编号 |
18623-34-2 |
|---|---|
产品名称 |
2,3,6,9-Tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate |
分子式 |
C10H16N4O6S |
分子量 |
320.32 g/mol |
IUPAC 名称 |
methyl sulfate;1,3,7,9-tetramethylpurin-9-ium-2,6-dione |
InChI |
InChI=1S/C9H13N4O2.CH4O4S/c1-10-5-11(2)7-6(10)8(14)13(4)9(15)12(7)3;1-5-6(2,3)4/h5H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
CODOGAUIMIDHBR-UHFFFAOYSA-M |
SMILES |
CN1C=[N+](C2=C1C(=O)N(C(=O)N2C)C)C.COS(=O)(=O)[O-] |
规范 SMILES |
CN1C=[N+](C2=C1C(=O)N(C(=O)N2C)C)C.COS(=O)(=O)[O-] |
其他 CAS 编号 |
18623-34-2 |
同义词 |
2,3,6,9-tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)










